molecular formula C8H16N2 B3424589 2,6-Diazaspiro[4.5]decane CAS No. 35731-28-3

2,6-Diazaspiro[4.5]decane

Cat. No. B3424589
CAS RN: 35731-28-3
M. Wt: 140.23 g/mol
InChI Key: LXSHABMIUZYHDJ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[4.5]decane is a type of organic compound . It is also known as benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate . The CAS Number is 1086394-79-7 .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a domino reaction . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular formula of 2,6-Diazaspiro[4.5]decane is C8H16N2 . The average mass is 140.226 Da and the monoisotopic mass is 140.131348 Da .


Chemical Reactions Analysis

Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . For example, 2,8-diazaspiro[4.5]decane and other similar compounds are used .

Mechanism of Action

In the field of medicinal chemistry, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 kinase inhibitors . Compound 41, a derivative, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

properties

IUPAC Name

2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-8(3-1)4-6-9-7-8/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSHABMIUZYHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311923
Record name 2,6-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[4.5]decane

CAS RN

35731-28-3
Record name 2,6-Diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35731-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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